[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
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Overview
Description
[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a hydroxymethyl group
Mechanism of Action
Target of Action
It’s worth noting that both indole and pyrrolidine derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole and pyrrolidine derivatives, are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds, such as pyrrolidine derivatives, are known to have certain physicochemical parameters that can impact their bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxymethylation: The final step involves the hydroxymethylation of the pyrrole ring, which can be achieved using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carboxylic acid.
Reduction: [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving pyrrole derivatives.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- [1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- [1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- [1-(2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
Comparison:
- The presence of different halogen atoms (fluorine, chlorine, bromine) in the phenyl group affects the compound’s reactivity and biological activity.
- The fluorophenyl derivative is unique due to the strong electronegativity of fluorine, which can influence the compound’s electronic properties and interactions with biological targets.
This detailed article provides a comprehensive overview of [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-7,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHHPNKGIUSJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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